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molecular formula C14H30O B8433775 2,6,10-Trimethylundecan-1-OL CAS No. 7289-30-7

2,6,10-Trimethylundecan-1-OL

Cat. No. B8433775
M. Wt: 214.39 g/mol
InChI Key: HHZVSSGZBAJWFP-UHFFFAOYSA-N
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Patent
US03947473

Procedure details

A 21.44 g (0.10 mol) portion of (±)-2,6,10-trimethylundecan-1-ol was stirred and heated to 140°C as HBr gas was bubbled through the liquid for 4.0 hr. The two-phase mixture was cooled, diluted with petroleum ether (B.P. 30°-60°C) and washed with H2O, saturated aqueous NaHCO3 solution and brine. The solution was filtered through 100 g of Woelm neutral alumina III, stripped of solvent, and distilled to give (±)-1-bromo-2,6,10-trimethylundecane as a colorless liquid: bp 97°-99°C/0.10 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:3]O.[BrH:16]>>[Br:16][CH2:3][CH:2]([CH3:1])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CCCC(CCCC(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the liquid for 4.0 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The two-phase mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with petroleum ether (B.P. 30°-60°C)
WASH
Type
WASH
Details
washed with H2O, saturated aqueous NaHCO3 solution and brine
FILTRATION
Type
FILTRATION
Details
The solution was filtered through 100 g of Woelm neutral alumina III
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC(CCCC(CCCC(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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